N-(3-Nitro-2-pyridyl)ethylenediamine

Description

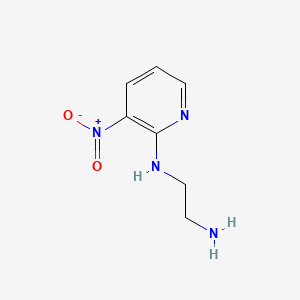

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-nitropyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-3-5-10-7-6(11(12)13)2-1-4-9-7/h1-2,4H,3,5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEUCCPATNOHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185340 | |

| Record name | N-(3-Nitro-2-pyridyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31411-12-8 | |

| Record name | N1-(3-Nitro-2-pyridinyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31411-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Nitro-2-pyridyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031411128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Nitro-2-pyridyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-nitro-2-pyridyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-NITRO-2-PYRIDYL)ETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6C7WE2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Nitro 2 Pyridyl Ethylenediamine and Analogues

General Principles of Synthetic Routes for Nitro-Pyridyl-Ethylenediamine Frameworks

The construction of the nitro-pyridyl-ethylenediamine framework generally relies on the principles of nucleophilic aromatic substitution (SNAr). In this approach, a pyridine (B92270) ring activated by an electron-withdrawing group, such as a nitro group, is reacted with a nucleophile. The nitro group's presence is crucial as it significantly enhances the ring's susceptibility to nucleophilic attack, thereby facilitating the substitution of a leaving group, typically a halogen, by an amine.

The general synthetic strategy involves the reaction of a 2-halopyridine derivative, which is substituted with a nitro group, with ethylenediamine (B42938). The ethylenediamine, possessing two nucleophilic amino groups, can displace the halide on the pyridine ring to form the desired N-(nitro-pyridyl)ethylenediamine structure. The reaction conditions, including solvent, temperature, and the presence of a base, are optimized to favor the monosubstitution of ethylenediamine and minimize side reactions such as disubstitution.

The versatility of this synthetic approach allows for the introduction of various substituents on the pyridine ring and modifications to the ethylenediamine backbone, enabling the creation of a library of analogues with diverse structural features. These modifications can be introduced either before or after the coupling of the two main fragments.

Specific Synthetic Pathways for N-(3-Nitro-2-pyridyl)ethylenediamine

The synthesis of this compound is a direct application of the general principles outlined above, employing specific precursors and reaction conditions to achieve the target molecule.

The primary precursor for the synthesis of this compound is 2-chloro-3-nitropyridine (B167233). This compound serves as the electrophilic partner in the reaction. The nucleophile is ethylenediamine, which provides the aminoethyl moiety.

The reaction is typically carried out in a suitable solvent, such as methanol, and may be facilitated by microwave irradiation to reduce reaction times and improve yields. chemicalbook.com An excess of ethylenediamine is often used to favor the formation of the monosubstituted product over the disubstituted byproduct. The reaction mixture is heated to drive the substitution to completion. chemicalbook.com After the reaction, the product is isolated and purified using standard techniques like extraction and evaporation of the solvent. chemicalbook.com

Table 1: Precursor Compounds and Reaction Conditions

| Precursor 1 | Precursor 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Ethylamine (as a solution in MeOH) | Methanol | Microwave irradiation at 90°C for 15 min | 96% |

The synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps of this mechanism are:

Nucleophilic Attack: The terminal amino group of ethylenediamine, acting as a nucleophile, attacks the carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This position is electron-deficient due to the electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized over the pyridine ring and the nitro group.

Departure of the Leaving Group: The chloride ion, which is a good leaving group, is subsequently eliminated from the Meisenheimer complex, leading to the restoration of the aromaticity of the pyridine ring and the formation of the final product, this compound.

The presence of the nitro group at the 3-position is critical for stabilizing the negatively charged intermediate, thereby facilitating the reaction.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at two main sites: the pyridine ring and the ethylenediamine moiety.

Modifications to the pyridine ring can be achieved by starting with appropriately substituted 2-halopyridine precursors. Various synthetic methodologies allow for the introduction of a wide range of substituents onto the pyridine ring. nih.govresearchgate.net

Substitution at other positions: By using 2-chloro-3-nitropyridine derivatives with additional substituents on the ring, analogues with modified electronic and steric properties can be synthesized.

Varying the position of the nitro group: While the 3-nitro substituent is common, analogues with the nitro group at other positions can be prepared, although this may affect the reactivity of the 2-halo precursor.

Skeletal Editing: Advanced techniques like the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism can be employed for more profound skeletal editing of the pyridine ring, converting it into other aromatic frameworks. nih.gov

The ethylenediamine moiety offers several opportunities for derivatization, primarily at the terminal amino group.

N-Alkylation and N-Arylation: The terminal amino group can be alkylated or arylated to introduce various substituents. This can be achieved through reactions with alkyl halides or aryl halides.

Amide and Sulfonamide Formation: The amino group can be acylated with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form amides. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net

Formation of Heterocycles: The diamine functionality can be used as a building block for the synthesis of N,N-heterocyclic compounds. For instance, reaction with appropriate precursors can lead to the formation of imidazoles or other heterocyclic systems. mdpi.com

Reaction with Aldehydes and Ketones: Condensation of the terminal amino group with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines. researchgate.net

Coordination Chemistry and Metal Complexation

Ligand Properties of N-(3-Nitro-2-pyridyl)ethylenediamine in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, exhibiting specific properties that influence its interaction with metal ions. Its structure, featuring both an ethylenediamine (B42938) moiety and a nitro-substituted pyridine (B92270) ring, allows for various coordination modes and electronic effects.

The ethylenediamine portion of this compound typically acts as a bidentate chelating ligand. This means it can bind to a central metal ion through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate amine ligands, an effect known as the chelate effect. The flexibility of the ethylenediamine backbone allows it to accommodate the geometric preferences of various metal ions.

From a theoretical standpoint, the donor atoms of this compound present distinct characteristics. The nitrogen atoms of the ethylenediamine moiety are considered "harder" donors, favoring coordination with harder metal ions. In contrast, the pyridinic nitrogen, influenced by the aromatic system and the electron-withdrawing nitro group, is a "softer" donor. researchgate.net Density functional theory (DFT) calculations can be employed to model the electron density on each potential donor atom, predicting their relative donor strengths and preferred coordination sites. researchgate.net The conformational flexibility of the ethylenediamine chain allows the ligand to adopt various geometries to minimize steric hindrance and optimize the coordination sphere around the metal ion. This flexibility is a key factor in its ability to form stable complexes with a wide range of metals. beilstein-journals.org

Synthesis and Characterization of Metal Complexes with this compound and Analogues

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comnih.gov The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and properties.

This compound and similar pyridine-containing ligands form stable complexes with a wide array of transition metals. cyberleninka.ruresearchgate.net The coordination geometry of these complexes is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction.

Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II): These divalent first-row transition metals readily form complexes with ethylenediamine-based ligands. cyberleninka.ruresearchgate.net The resulting complexes often exhibit octahedral or tetrahedral geometries, depending on the coordination number and the ligand field stabilization energy. researchgate.net For instance, Ni(II) complexes with ethylenediamine ligands are commonly octahedral. tandfonline.com Copper(II) complexes are known for their distorted geometries due to the Jahn-Teller effect. nih.govnih.gov

Iron(II/III): Iron can form complexes in both its +2 and +3 oxidation states. researchgate.net The coordination environment and the electronic properties of the ligand play a crucial role in stabilizing a particular oxidation state. The nitro group's electron-withdrawing nature can influence the redox potential of the Fe(III)/Fe(II) couple in these complexes. mdpi.comnih.gov

Rhodium(III), Ruthenium(II), and Palladium(II): These second and third-row transition metals also form stable complexes with nitrogen-donor ligands. researchgate.net Rh(III) and Ru(II) complexes are often octahedral and can exhibit interesting photochemical and photophysical properties. Pd(II) complexes are typically square planar.

Characterization of these complexes is achieved through techniques such as X-ray crystallography for determining the solid-state structure, UV-Vis spectroscopy to probe the electronic transitions, and infrared (IR) spectroscopy to identify the coordination of the ligand's functional groups. researchgate.netnih.gov Magnetic susceptibility measurements can provide information about the number of unpaired electrons and the spin state of the metal ion. nih.gov

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Characterization Techniques |

|---|---|---|---|

| Mn(II) | +2 | Octahedral, Tetrahedral | X-ray Crystallography, UV-Vis, IR, Magnetic Susceptibility |

| Co(II) | +2 | Octahedral, Tetrahedral | X-ray Crystallography, UV-Vis, IR, Magnetic Susceptibility |

| Ni(II) | +2 | Octahedral, Square Planar | X-ray Crystallography, UV-Vis, IR, Magnetic Susceptibility |

| Cu(II) | +2 | Distorted Octahedral, Square Planar | X-ray Crystallography, UV-Vis, IR, ESR |

| Zn(II) | +2 | Tetrahedral, Octahedral | X-ray Crystallography, NMR, IR |

| Fe(II/III) | +2, +3 | Octahedral | X-ray Crystallography, UV-Vis, IR, Mössbauer, Magnetic Susceptibility |

| Rh(III) | +3 | Octahedral | X-ray Crystallography, NMR, IR |

| Ru(II) | +2 | Octahedral | X-ray Crystallography, NMR, UV-Vis, IR, Electrochemistry |

| Pd(II) | +2 | Square Planar | X-ray Crystallography, NMR, IR |

The coordination chemistry of this compound with lanthanides and actinides is an area of interest, particularly in the context of separating these f-block elements. researchgate.net Lanthanide and actinide ions are typically hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen. However, ligands with softer nitrogen donors can exhibit selectivity for actinides over lanthanides. researchgate.netresearchgate.net

Structural Analysis of Coordination Complexes

A thorough search for structural data on metal complexes of this compound yielded no specific results. While the techniques listed below are standard for characterizing coordination complexes, their application to this particular ligand's complexes is not reported in the available literature.

X-ray Crystallography of Metal Complexes

There are no published single-crystal X-ray diffraction studies for metal complexes specifically involving the this compound ligand. This technique is crucial for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center. For related compounds, such as complexes of ethylenediamine and other substituted pyridines, X-ray crystallography has been instrumental in confirming coordination modes and molecular structures. ias.ac.innih.gov For example, the crystal structure of a di(aqua)bis(ethylenediamine)nickel(II) bis(4-nitrobenzoate) complex showed a hexacoordinated Ni(II) in an octahedral geometry. ias.ac.in However, such detailed analysis for the title compound's complexes is not available.

Spectroscopic Methods for Structural Assignment

Spectroscopic methods are fundamental in elucidating the structure of coordination compounds. While general principles of these techniques are well-established, specific spectral data for complexes of this compound are not available.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of a ligand by observing shifts in the vibrational frequencies of its functional groups upon complexation. For metal complexes of related thiourea (B124793) derivatives, shifts in the ν(CS) and ν(NH) bands indicate coordination through sulfur and nitrogen atoms. mdpi.com It would be expected that for this compound complexes, shifts in the stretching vibrations of the N-H (amine), C=N (pyridine), and NO₂ groups would provide evidence of coordination to a metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a complex, which is useful for understanding the coordination geometry. The d-d transitions of the metal ion and ligand-to-metal charge-transfer (LMCT) bands are particularly informative. mdpi.com Studies on other diimine complexes have used UV-Vis spectra to confirm octahedral or other geometries. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. Chemical shift changes in the ligand's protons and carbons upon coordination can reveal the binding sites. mdpi.com For instance, in complexes with N-Phenylmorpholine-4-carbothioamide, downfield shifts of the thiocarbonyl carbon signal in ¹³C NMR suggest coordination through the sulfur atom. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is essential for studying paramagnetic complexes, providing information about the electronic environment of the unpaired electrons. This technique is particularly useful for complexes of transition metals like Cu(II), Mn(II), and Fe(III).

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized complexes and can provide information about their fragmentation patterns, which helps in structural elucidation. mdpi.com

Molar Conductance Measurements

Molar conductance measurements in various solvents are used to determine whether a complex is an electrolyte or non-electrolyte. This helps in ascertaining if anions are part of the coordination sphere or exist as counter-ions. For example, low molar conductance values for newly synthesized thiourea derivative complexes in DMSO indicated their non-electrolytic nature. mdpi.com Without synthesized complexes of this compound, such data remain unavailable.

Reactivity and Catalytic Applications of Metal Complexes

Catalytic Activity in Organic Transformations

The potential for metal complexes of this compound to act as catalysts in organic transformations has not been explored in the reviewed literature. Metal complexes are widely used as catalysts in various reactions, such as oxidation, reduction, and carbon-carbon bond formation. For instance, dinuclear Nickel(II) complexes with related N-(2-pyridylmethyl)-N'-(2-hydroxyethyl)ethylenediamine ligands have shown excellent catalytic activity for the epoxidation of olefins. researchgate.net Similarly, some Pd(II) complexes with pyridine derivatives have been employed as catalysts for the carbonylation and reduction of nitro compounds. acs.org The specific structure of this compound suggests it could form stable complexes with potential catalytic sites, but this remains a subject for future investigation.

Role of Metal Complexes in Oxidation-Reduction Processes

Metal complexes incorporating this compound are poised to play a significant role in oxidation-reduction (redox) processes, largely due to the presence of the nitro group on the pyridyl ring. This functionality imparts "redox-active" character to the ligand, meaning the ligand itself can participate in electron transfer reactions, not just the central metal ion. nih.govmdpi.comresearchgate.net In such systems, the ligand is not a passive scaffold but an active component of the complex's reactivity. It can act as an electron reservoir, accepting or donating electrons to facilitate multi-electron transformations that might be inaccessible to the metal center alone. researchgate.netacs.org

The nitro group is a potent electron-withdrawing group, which influences the electronic properties of the entire metal complex. The reduction of the nitro group itself is a well-established multi-electron process. When coordinated to a metal, this ligand-centered redox activity can be coupled with the redox potential of the metal, leading to unique catalytic cycles. acs.org Research on analogous systems has demonstrated that incorporating redox-active nitro groups into ligands can dramatically enhance catalytic performance. For instance, cobalt(II) tetraphenylporphyrins functionalized with nitro groups have shown a direct correlation between the number of nitro groups and the efficiency of electrocatalytic CO2 reduction. acs.org The nitro groups act as electron storage sites, facilitating the multi-electron transfer required for the conversion of CO2 to CO. acs.org

Complexes of this compound with redox-active metals like iron, copper, or manganese could therefore be effective catalysts for a range of oxidation reactions. The ethylenediamine and pyridyl nitrogen atoms provide a stable coordination environment for the metal ion, while the nitro-pyridyl moiety offers a site for electron storage and transfer. This combination can enable catalysis through mechanisms where the ligand accepts electrons in one step of the cycle and releases them in another, modulating the oxidation state of the metal and activating substrates. This biomimetic approach, where redox-active organic moieties assist metal centers, is a powerful strategy for developing catalysts for challenging chemical transformations using earth-abundant metals. researchgate.net

Table 1: Catalytic Activity of Metal Complexes with Related Nitrogen-Containing and Redox-Active Ligands

| Catalyst System | Substrate/Reaction | Key Findings |

| Cobalt(II) tetraphenylporphyrins with nitro groups | Electrocatalytic CO₂ Reduction | Catalytic activity increased with a higher number of nitro groups, which act as electron reservoirs. acs.org |

| Iron(salen) Complex (salen derived from ethylenediamine) | Reduction of Nitro Compounds | The complex proved highly active for the reduction of various nitroaromatic and nitroaliphatic compounds. acs.org |

| Manganese(III) Schiff-base complexes (derived from ethylenediamine) | Aerobic Oxidation of Catechol and o-aminophenol | The complexes demonstrated catalytic activity in the oxidation of biorelevant substrates. nih.gov |

| Aluminum Complexes with Redox-Active Pyridyl Nitroxide Ligands | Electrochemical Oxidation | The complexes show two distinct, ligand-based oxidation processes, the potentials of which are tunable. nih.gov |

Applications in Ion-Exchange and Solvent Extraction Systems for Metal Cations

The molecular structure of this compound makes it a promising candidate as a chelating agent for the separation of metal cations through ion-exchange and solvent extraction techniques. The fundamental principle of these methods relies on the selective formation of stable complexes between a ligand (the extractant) and target metal ions, which facilitates the transfer of the metal ion from an aqueous phase to an organic phase or a solid resin. nih.govdcu.ie

This compound possesses multiple donor sites for metal coordination: the two nitrogen atoms of the ethylenediamine backbone and the nitrogen atom of the pyridyl ring. This arrangement allows it to act as a tridentate ligand, forming stable five-membered chelate rings with a metal ion, a configuration known to enhance complex stability. dcu.ie Chelating agents are central to separation science because the formation of a stable, neutral metal-ligand complex can render a metal ion more soluble in an organic solvent, enabling its extraction from an aqueous solution. nih.gove3s-conferences.org

The efficacy of an extractant is determined by its selectivity—the ability to bind strongly with a specific metal ion in the presence of others. This selectivity is governed by factors such as the charge and size of the metal ion and the structural and electronic properties of the ligand. scispace.com Ligands incorporating pyridyl and amine functionalities have been successfully employed for the selective recovery of various metal ions. For example, derivatives of 2,6-bis((benzoyl)amino)pyridine have been used to extract Cu(II), Ni(II), Co(II), and Zn(II), while tridentate molecules containing pyridyl groups have shown high selectivity for silver ions. mdpi.comresearchgate.net The presence of the nitro group in this compound, being strongly electron-withdrawing, can modulate the basicity of the donor nitrogen atoms, which may fine-tune the ligand's selectivity for different metal cations. mdpi.com By incorporating this ligand into a solvent extraction system or immobilizing it onto a solid support for ion-exchange chromatography, it could be applied to the selective separation and preconcentration of valuable or toxic metal ions from complex matrices.

Table 2: Metal Ion Separation Using Structurally Related Chelating Agents

| Chelating Agent/System | Target Metal Ions | Method | Key Findings |

| N,N'-Bis(salicylidene)ethylenediamine (Salen) | Ni(II), Cu(II), Zn(II) | Liquid-Liquid Extraction, Polymer Inclusion Membranes | Salen proved to be an effective extractant and carrier for the recovery of the target metal ions from aqueous solutions. nih.gov |

| 2,6-Bis((benzoyl-R)amino)pyridine Derivatives | Cu(II), Ni(II), Co(II), Zn(II) | Solvent Extraction | The compounds formed stable complexes and acted as efficient extractants, with Co(II) generally being the best extracted. mdpi.com |

| Trident Molecules with Pyridyl Groups | Precious Metal Ions (e.g., Ag⁺) | Solvent Extraction | Exhibited the ability to selectively extract silver from mixtures containing other precious metals. researchgate.net |

| N,N-Disubstituted Amides | Th(IV), U(VI), Zr(IV), Pu(IV) | Solvent Extraction | Extraction power was highly dependent on the amide structure and aqueous phase acidity, allowing for selective separation. scispace.com |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic characteristics of N-(3-Nitro-2-pyridyl)ethylenediamine. These computational methods allow for a detailed understanding of the molecule's geometry, stability, and reactivity at the atomic level.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For nitropyridine derivatives, various DFT methods and basis sets have been utilized to determine their optimized geometries and electronic properties. researchgate.net Geometry optimization calculations aim to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation.

For pyridine (B92270) derivatives, DFT calculations have been performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) and 6-311++G(d,p) to optimize molecular structures. researchgate.netnih.gov These calculations typically reveal bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. nih.gov The presence of the nitro group, a strong electron-withdrawing group, and the ethylenediamine (B42938) substituent, an electron-donating group, significantly influences the geometry and electron distribution of the pyridine ring. nih.gov The nitro group tends to be coplanar with the pyridine ring to maximize resonance stabilization.

The electronic structure of related amino-nitro-pyridine derivatives has been investigated, showing that the distribution of electron density is highly polarized. nih.gov The nitro group withdraws electron density from the pyridine ring, while the amino group donates it, leading to a significant intramolecular charge transfer character.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C-N (pyridine) | ~1.34 Å |

| C-C (pyridine) | ~1.39 Å | |

| C-NO2 | ~1.45 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-N (amino) | ~1.38 Å | |

| Bond Angle | C-N-C (pyridine) | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In studies of similar amino-nitro-pyridine derivatives, the HOMO is typically localized over the N-amine group and the pyridine ring's C-C and C-N bonds. nih.gov In contrast, the LUMO is predominantly centered on the nitro group and the pyridine ring. nih.gov This distribution suggests that the amino-substituted part of the molecule is the primary site for electrophilic attack, while the nitro-substituted part is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key quantum chemical parameter. A smaller gap implies higher reactivity and lower kinetic stability. For related 2-N-phenylamino-methyl-nitro-pyridine isomers, the theoretical HOMO-LUMO energy gap has been calculated to be around 3.13 - 3.16 eV. nih.gov

Reactivity indices, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices Note: The values presented are for a representative amino-nitro-pyridine derivative and serve as an example. Specific values for this compound may differ.

| Parameter | Formula | Representative Value |

|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 eV |

| LUMO Energy | ELUMO | ~ -3.4 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.1 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.95 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 1.55 eV |

Theoretical Analysis of Spectroscopic Data

Computational methods are invaluable for interpreting and predicting spectroscopic data, such as vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated using DFT methods, typically by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a set of normal modes and their corresponding frequencies. To improve agreement with experimental data, the calculated harmonic frequencies are often scaled by an empirical factor. researchgate.net

For related nitro-substituted pyridine and aniline (B41778) compounds, characteristic vibrational modes have been assigned. nih.govscispace.com

N-H Stretching: The N-H stretching vibrations of the ethylenediamine moiety are expected in the range of 3300-3500 cm-1. scirp.org

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring typically appear around 3000-3150 cm-1. nih.gov

NO2 Stretching: The nitro group has characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas(NO2)) is usually a strong band in the infrared spectrum, appearing between 1500 and 1580 cm-1. The symmetric stretch (νs(NO2)) is found at lower frequencies, typically between 1300 and 1380 cm-1. nih.gov

Pyridine Ring Vibrations: The pyridine ring stretching vibrations (ν(C=C) and ν(C=N)) occur in the 1450-1600 cm-1 region. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This table is based on characteristic frequency ranges for similar compounds, as a specific computational study for this compound was not available.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|---|

| -NH2 / -NH- | N-H Stretch | 3300 - 3500 |

| Pyridine Ring | C-H Stretch | 3000 - 3150 |

| Ethyl Chain | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=N, C=C Stretch | 1450 - 1600 |

| -NO2 | Asymmetric Stretch | 1500 - 1580 |

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and assignment of experimental spectra. researcher.life The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (δ). researchgate.net

The chemical shifts of protons (1H NMR) and carbons (13C NMR) are highly sensitive to their local electronic environment.

1H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts influenced by the positions of the nitro and ethylenediamine substituents. The protons of the ethylenediamine chain (-CH2-CH2-) would appear further upfield, likely in the δ 2.5-4.0 ppm range. The amine protons (-NH and -NH2) can have variable chemical shifts depending on the solvent and concentration.

13C NMR: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded, while the carbon attached to the amino group (C3) will also be affected.

DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. researcher.liferesearchgate.net

Modeling of Metal-Ligand Interactions and Complex Stability

This compound possesses multiple potential coordination sites (the two nitrogen atoms of the ethylenediamine chain and the pyridine ring nitrogen), making it an interesting ligand for forming metal complexes. The nitro group can also participate in coordination in some cases. nih.gov

Computational modeling can be used to study the interactions between this ligand and various metal ions. DFT calculations can predict the geometry of the resulting metal complexes, the nature of the metal-ligand bonds, and the relative stability of different coordination modes. For example, studies on pyridyl-substituted nitronyl nitroxides and other nitro-containing ligands show that both the pyridine nitrogen and the oxygen atoms of the nitro group can coordinate to metal centers. nih.govresearchgate.netmdpi.com

The stability of these complexes can be evaluated by calculating the binding energy between the metal ion and the ligand. These calculations can help in understanding the selectivity of the ligand for different metal ions and can guide the synthesis of new coordination compounds with specific properties. The ethylenediamine backbone provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Pharmacological and Biological Research Perspectives

Investigation of Ligand-Receptor Interactions for Related Pyridine-Ethylenediamine Ligands

The pyridine (B92270) and ethylenediamine (B42938) moieties are common scaffolds in pharmacologically active compounds, known to interact with various biological targets, including G protein-coupled receptors (GPCRs).

Research into compounds structurally related to N-(3-Nitro-2-pyridyl)ethylenediamine has revealed interactions with G protein-coupled receptors (GPCRs). One notable example is N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), a compound that shares the pyridine and ethylenediamine core. Studies have shown that TPEN can inhibit the binding of ligands to specific GPCRs. For instance, in human neuroblastoma SH-SY5Y cells, TPEN was found to inhibit the binding of a muscarinic receptor ligand with a Ki of approximately 26 μM. This inhibitory effect extended to the functional activity of the receptor, as it also blocked agonist-induced formation of inositol (B14025) 1,4,5-trisphosphate. Importantly, this antagonism was determined to be a direct interaction with the muscarinic receptors rather than a consequence of metal ion chelation.

Further investigations into the selectivity of TPEN demonstrated that it also strongly inhibited the binding of a nonpeptide opioid receptor ligand. However, it did not affect ligand binding to vasoactive intestinal polypeptide receptors in the same cell line. This pattern of selectivity was also observed in rat pancreatoma cells, where TPEN inhibited muscarinic receptors but not cholecystokinin (B1591339) receptors. These findings suggest that certain pyridine-ethylenediamine ligands exhibit selectivity towards GPCRs where the transmembrane helices are the primary site of ligand interaction.

Pyridine-containing compounds have been investigated for their ability to modulate key cellular signaling pathways, which are often dysregulated in diseases like cancer. While direct studies on this compound are limited, research on related pyridine derivatives highlights their potential to interfere with pathways crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Some pyridine-based molecules have been developed as inhibitors of PI3K, demonstrating the potential of this chemical scaffold to target this pathway. For example, imidazo[1,2-a]-pyridine derivatives have been identified as potent pan-PI3K inhibitors. nih.gov Similarly, pyridine-based 1,2,4-triazolo-tethered indole (B1671886) conjugates have been shown to inhibit both the PI3K/Akt and Wnt/β-catenin pathways in colorectal cancer cells. nih.gov These compounds were found to decrease the expression levels of key proteins in these pathways, leading to cell cycle arrest and apoptosis. nih.gov

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The inhibition of this pathway is a key strategy in cancer therapy. While specific data on this compound is not available, the broader class of pyridine derivatives is known to interact with components of this pathway. The modulation of these signaling cascades by pyridine-containing compounds suggests that this compound and its derivatives could potentially exert biological effects through similar mechanisms, a hypothesis that warrants further investigation.

Potential Biological Activities of this compound and Related Derivatives

The combination of a nitroaromatic group and an ethylenediamine chain in this compound suggests potential for a range of biological activities, including antimicrobial and anticancer effects.

The pyridine nucleus is a core component of many compounds exhibiting antimicrobial properties. The introduction of a nitro group can further enhance this activity, as nitroaromatic compounds are known for their broad-spectrum antimicrobial effects. While specific antimicrobial data for this compound is not extensively documented, studies on related pyridine and ethylenediamine derivatives provide insights into its potential efficacy.

Various pyridine derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. For instance, certain nicotinic acid benzylidene hydrazide derivatives containing a nitro substituent have shown potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov Similarly, N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives have been synthesized and screened for their antimicrobial properties, with some showing notable activity against Salmonella enterica and Pseudomonas aeruginosa.

The potential antimicrobial activities of related pyridine-ethylenediamine derivatives are summarized in the table below.

| Compound/Derivative Class | Test Organism | Activity (MIC/LC50 in µM) |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | LC50: 8.79 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | LC50: 11.6 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | LC50: 86 |

| Pyridine-containing Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC: 6.25-12.5 (µg/mL) |

| Pyridine-containing Mannich bases | C. albicans, C. glabrata | MIC: 12.5 (µg/mL) |

Note: The data presented is for structurally related compounds and not for this compound itself. MIC = Minimum Inhibitory Concentration; LC50 = Lethal Concentration 50%.

The cytotoxic potential of pyridine and ethylenediamine derivatives against various cancer cell lines has been a subject of extensive research. The presence of the nitro group on the pyridine ring of this compound could contribute to its potential anticancer activity, as many nitro-containing compounds exhibit cytotoxic effects.

Studies on related structures have shown promising results. For example, N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated concentration-dependent cytotoxic activity towards human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov These compounds were found to induce cell cycle arrest and loss of mitochondrial membrane potential. nih.gov Furthermore, a novel series of pyridine-ureas exhibited significant anti-proliferative activity against the MCF-7 breast cancer cell line, with some derivatives showing greater potency than the standard drug doxorubicin. mdpi.comresearchgate.net

The table below summarizes the in vitro anticancer activities of some related pyridine and ethylenediamine derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in µM) |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | A549 (Lung) | Cytotoxic |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | MDA-MB-231 (Breast) | Cytotoxic |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | PC3 (Prostate) | Cytotoxic |

| Thieno[2,3-b]pyridine derivative 9a | MB-MDA-435 | GI50: 0.07 |

Note: The data presented is for structurally related compounds and not for this compound itself. IC50 = half maximal inhibitory concentration; GI50 = 50% growth inhibition.

The ethylenediamine-pyridine scaffold present in this compound is an excellent chelator for transition metal ions, such as iron. Iron complexes of such ligands have been investigated for their ability to mimic the activity of enzymes, particularly superoxide (B77818) dismutase (SOD). SODs are crucial antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

A well-studied example is the iron(II) complex of N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (Fe-TPEN). This complex has been shown to possess significant SOD activity. nih.govresearchgate.net In one study, 0.8 µM of Fe-TPEN was found to be equivalent to one unit of SOD activity. nih.gov This SOD mimic was also shown to be effective in a cellular context, protecting Escherichia coli from the toxic effects of paraquat, a superoxide-generating herbicide. nih.gov The activity of these iron complexes is influenced by the substituents on the pyridine rings; for instance, introducing electron-donating groups can enhance the SOD-like activity. researchgate.net

The ability of pyridine-ethylenediamine ligands to form iron complexes with SOD-like activity suggests that an iron complex of this compound could also exhibit such properties. The electron-withdrawing nature of the nitro group would likely modulate the redox potential of the iron center, which is a key determinant of SOD activity. Further research is needed to synthesize and characterize such a complex and to evaluate its potential as an enzymatic modulator.

Design Principles for New Pharmacologically Active Compounds based on the this compound Scaffold

The design of novel pharmacologically active compounds frequently relies on the use of established chemical scaffolds that provide a foundational structure for modification and optimization. The this compound moiety represents one such scaffold, offering several key features that are amenable to chemical alteration to influence biological activity. The core structure consists of a nitropyridine ring linked to an ethylenediamine chain, both of which present opportunities for systematic structural modifications to explore and optimize interactions with biological targets.

The primary design principles for developing new pharmacologically active compounds from this scaffold revolve around several key strategies:

Alteration of the Ethylenediamine Linker: The ethylenediamine portion of the scaffold serves as a flexible linker connecting the pyridyl head to other parts of a potential drug molecule. The length, rigidity, and substitution pattern of this linker are crucial for orienting the pharmacophoric groups in the optimal conformation for binding to a biological target. Modifications can include altering the length of the alkyl chain, introducing cyclic constraints to reduce conformational flexibility, or adding substituents to the nitrogen atoms to explore additional binding interactions.

Introduction of Diverse Functional Groups: Appending various functional groups to either the pyridine ring or the ethylenediamine linker is a common strategy to enhance pharmacological activity and selectivity. These groups can be designed to form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with amino acid residues in the active site of a target protein. The systematic variation of these functional groups allows for the fine-tuning of the compound's potency and pharmacokinetic properties.

The following tables would typically present data from studies on derivatives of the this compound scaffold, illustrating how specific structural modifications impact a particular biological activity (e.g., enzyme inhibition, receptor binding, or cellular effects). However, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the synthesis and pharmacological evaluation of a series of compounds based on this particular scaffold. Therefore, empirical data for such tables is not available at this time.

Table 1: Hypothetical Structure-Activity Relationship of Nitropyridine Ring Modifications

| Compound ID | R1-Substituent on Pyridine Ring | Biological Activity (e.g., IC50, µM) |

| Base Scaffold | -NO2 | Data Not Available |

| Derivative 1 | -NH2 | Data Not Available |

| Derivative 2 | -Cl | Data Not Available |

| Derivative 3 | -OCH3 | Data Not Available |

Table 2: Hypothetical Structure-Activity Relationship of Ethylenediamine Linker Modifications

| Compound ID | Modification on Ethylenediamine | Biological Activity (e.g., EC50, µM) |

| Base Scaffold | -NH-CH2-CH2-NH2 | Data Not Available |

| Derivative 4 | -N(CH3)-CH2-CH2-NH2 | Data Not Available |

| Derivative 5 | -NH-CH2-CH2-CH2-NH2 | Data Not Available |

| Derivative 6 | -NH-Cyclohexyl-NH2 | Data Not Available |

While the this compound structure presents a versatile scaffold for medicinal chemistry exploration, further research is necessary to synthesize and evaluate a library of its derivatives to establish clear design principles and unlock its potential for developing new pharmacologically active compounds.

Advanced Analytical Techniques in Research

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, quantification, and purification of N-(3-Nitro-2-pyridyl)ethylenediamine. researchgate.net The development of robust HPLC methods is crucial for monitoring reaction progress, assessing compound purity, and preparing high-quality material for further studies. researchgate.net

Reverse Phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of this compound. sielc.commdpi.com This method utilizes a nonpolar stationary phase (such as C18) and a polar mobile phase, which allows for the efficient separation of moderately polar compounds like the target molecule. thermofisher.comharvardapparatus.com

A specific RP-HPLC method for this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The organic modifier (acetonitrile) and water composition can be adjusted to optimize the retention time and resolution of the compound from any impurities. nih.gov This liquid chromatography method is scalable, making it suitable for both analytical-level purity checks and preparative-scale isolation of the compound. sielc.com

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Newcrom R1 (C18) | Provides a hydrophobic stationary phase for reverse-phase separation. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Elutes the compound from the column; acid improves peak shape. sielc.com |

| Detection | UV/Visible Detector | Monitors the eluent for the presence of the analyte. mdpi.com |

| Application | Purity assessment, quantification, preparative separation. sielc.com |

Mass Spectrometry (MS) Compatible Methods for Compound Detection

For unambiguous identification and sensitive detection, HPLC systems are often coupled with a mass spectrometer (LC-MS). nih.gov Developing MS-compatible methods is critical for confirming the molecular weight of the target compound and identifying unknown impurities or degradation products. nih.gov

To make an RP-HPLC method compatible with MS detection, non-volatile mobile phase additives must be replaced with volatile alternatives. sielc.com In the case of this compound analysis, the phosphoric acid used for standard UV detection is substituted with formic acid. sielc.com Formic acid serves a similar chromatographic purpose in controlling pH and improving peak shape but is sufficiently volatile to be removed before the analyte enters the mass spectrometer. sielc.com This adaptation allows for the powerful combination of chromatographic separation with mass-based detection, a technique widely applied in pharmaceutical and chemical analysis for its sensitivity and specificity. nih.gov

Electrochemical Studies of the Ligand and its Metal Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound and its metal complexes. electrochemsci.org These studies provide fundamental information on electron transfer mechanisms, the stability of different oxidation states, and how the electronic properties of the ligand are altered upon coordination to a metal center. researchgate.net

A typical CV experiment is conducted in a suitable solvent like dimethylformamide (DMF) containing a supporting electrolyte (e.g., n-Bu4NClO4) to ensure conductivity. electrochemsci.org A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire). electrochemsci.orgrsc.org

When applied to metal complexes of ligands similar to this compound, CV can reveal key information. For instance, studies on copper(II) complexes have shown quasi-reversible, one-electron reduction processes corresponding to the Cu(II)/Cu(I) redox couple. In contrast, some nickel(II) and cobalt(II) complexes may exhibit irreversible oxidation processes. The analysis of peak potentials (anodic and cathodic), peak separation, and current functions helps to characterize the nature of the redox events. researchgate.net

Table 2: Illustrative Electrochemical Data for Metal Complexes

| Complex | Redox Couple | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | Process Type |

| [Cu(L)Cl2] | Cu(II)/Cu(I) | -1.14 | -1.07 | 70 | Quasi-reversible |

| [Ni(L)Cl2] | Ni(II)/Ni(III) | -- | +0.49 | -- | Irreversible Oxidation |

| [Co(L)Cl2] | Co(II)/Co(III) | -- | +0.48 | -- | Irreversible Oxidation |

| Note: Data is representative, based on findings for structurally related pyridine-containing ligands, where L represents a ligand like this compound. |

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the structural elucidation of this compound and for gaining deep mechanistic insights into its coordination chemistry. electrochemsci.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule and its metal complexes. researchgate.net The free ligand typically exhibits absorption bands in the UV region corresponding to π-π* transitions of the pyridine (B92270) ring. Upon complexation with a metal ion, new absorption bands often appear, which can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing evidence of coordination. mdpi.com Monitoring spectral changes as a function of pH or during a redox reaction can yield pKa values or identify reaction intermediates. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups. The IR spectrum of this compound would show characteristic bands for N-H stretching of the amine groups, C-H stretching of the alkyl and aromatic parts, and strong asymmetric and symmetric stretches for the nitro (NO2) group. researchgate.net Upon coordination to a metal, shifts in the vibrational frequencies of the pyridine ring and amine groups can confirm their involvement in bonding. nih.gov In-situ Raman spectroscopy can be a particularly powerful tool for identifying transient intermediates formed during electrochemical reactions, such as nitrosation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. researchgate.net The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. youtube.com Studies on related nitro-substituted anilines and ethylenediamine (B42938) derivatives have shown that the presence of ortho nitro groups can cause significant upfield shifts for adjacent methylene (B1212753) or methyl protons, an effect that would be relevant for interpreting the spectrum of this compound. scispace.com Coordination to a paramagnetic metal ion can lead to significant broadening or shifting of NMR signals, while coordination to a diamagnetic metal allows for detailed structural analysis of the resulting complex in solution. nih.gov

Table 3: Summary of Spectroscopic Techniques and Insights

| Technique | Information Obtained | Application to this compound |

| UV-Vis | Electronic transitions (π-π, n-π, LMCT, d-d). mdpi.com | Confirming complex formation, studying electronic structure of metal complexes. researchgate.net |

| FT-IR/Raman | Vibrational modes of functional groups. researchgate.netacs.org | Structural confirmation, identifying ligand donor atoms, studying reaction mechanisms. researchgate.net |

| NMR (¹H, ¹³C) | Molecular structure, chemical environment of nuclei. youtube.com | Elucidating solution-state structure of the ligand and its diamagnetic complexes. nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Derivatives with Enhanced Reactivity or Specificity

Key strategies for derivatization may include:

N-Alkylation and N-Arylation: Modification of the terminal amino group on the ethylenediamine (B42938) side chain can alter the compound's steric and electronic properties, including its lipophilicity and hydrogen-bonding capabilities. This is a common strategy for tuning the pharmacological profiles of bioactive molecules.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine (B92270) ring, making it susceptible to nucleophilic attack. nih.govmdpi.com This allows for the selective replacement of the nitro group with a wide range of nucleophiles (e.g., thiols, alkoxides, amines), creating a library of new compounds with diverse functionalities. nih.govmdpi.com Research on related 2-methyl- and 2-styryl-3-nitropyridines has demonstrated that the 3-NO2 group can be selectively substituted by sulfur nucleophiles. nih.gov

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. mdpi.com This transformation would yield a diaminopyridine derivative, significantly altering the molecule's electronic properties, basicity, and coordination behavior, thereby opening up new synthetic pathways and applications.

These synthetic explorations could lead to derivatives with enhanced biological activity, improved selectivity for specific targets, or novel photophysical properties for materials science. sciencepublishinggroup.comnih.gov

Table 1: Potential Derivatives of N-(3-Nitro-2-pyridyl)ethylenediamine and Their Target Enhancements

| Derivative Class | Modification Strategy | Potential Enhancement | Application Area |

| N-Acyl Derivatives | Acylation of the terminal NH2 group | Modulated solubility and cell permeability | Pharmaceuticals |

| Schiff Base Derivatives | Condensation of the terminal NH2 group with aldehydes/ketones | New coordination sites, potential for fluorescence | Sensors, Catalysis |

| Thioether Derivatives | Nucleophilic substitution of the NO2 group with thiols | Altered electronic properties, enhanced metal binding | Materials Science |

| Aminopyridine Analogs | Reduction of the NO2 group to an NH2 group | Changed basicity and hydrogen-bonding patterns | Supramolecular Chemistry |

Integration into Supramolecular Assemblies and Functional Materials

The unique molecular structure of this compound provides the necessary components for the construction of ordered, non-covalently bonded supramolecular systems. The combination of hydrogen-bond donors (the N-H groups of the ethylenediamine) and acceptors (the pyridine nitrogen and nitro oxygen atoms), along with the aromatic pyridine ring capable of π-π stacking, makes it a promising building block (tecton) for self-assembly.

Future research could explore:

Hydrogen-Bonded Networks: The directional nature of the hydrogen bonds can be exploited to form one-, two-, or three-dimensional networks in the solid state. The study of pyridyl amide-based systems has shown their capacity to form robust, stimuli-responsive supramolecular gels through hydrogen bonding. mdpi.com

Functional Materials: The incorporation of nitroaromatic compounds is a known strategy for creating functional organic materials. mdpi.com By polymerizing or co-assembling derivatives of this compound, it may be possible to create materials with interesting electronic or optical properties, potentially for use in organic electronics.

Macrocycle Synthesis: The ethylenediamine linker provides flexibility, which is a key feature in the synthesis of macrocycles. By reacting bifunctional derivatives of this compound, new macrocyclic hosts could be created for molecular recognition and anion binding applications, similar to those developed from bis(1,2,3-triazolyl)pyridine motifs. rsc.org

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

Many nitroaromatic compounds exhibit significant biological activity, and understanding their mechanism of action at the molecular level is a critical area of research. nih.govresearchgate.net For this compound, two primary mechanistic pathways warrant investigation.

Firstly, the compound may act as a prodrug that is activated via enzymatic reduction of the nitro group. This is a common mechanism for nitro-containing drugs. svedbergopen.comnih.gov In low-oxygen environments, such as those found in certain bacteria or solid tumors, nitroreductase enzymes can reduce the nitro group to form highly reactive intermediates like nitroso and hydroxylamino species. nih.govoup.com These reactive species can then covalently bind to and damage essential biomolecules like DNA and proteins, leading to cytotoxicity. nih.govoup.com

Secondly, the nitro group can participate in specific non-covalent interactions that enhance binding to protein targets. Recent studies have highlighted the importance of "π-hole interactions," where the region of positive electrostatic potential on the nitrogen atom of a nitro group interacts favorably with electron-rich lone pairs on oxygen or sulfur atoms within a protein's binding site. nih.govnih.gov These interactions can have an energy of approximately -5 kcal/mol and can be crucial for the binding affinity and inhibitory activity of nitroaromatic ligands. nih.govnih.gov

Table 2: Potential Biological Interaction Mechanisms and Investigative Techniques

| Interaction Mechanism | Description | Key Molecular Target | Investigative Techniques |

| Bioreductive Activation | Enzymatic reduction of the NO2 group to reactive, cytotoxic intermediates. svedbergopen.com | DNA, Proteins | Mass Spectrometry, HPLC (to detect metabolites), DNA adduct analysis, Enzyme inhibition assays |

| π-Hole Interactions | Non-covalent interaction between the positive π-hole of the NO2 group and lone pairs on protein residues. nih.gov | Protein binding pockets (e.g., enzymes, receptors) | X-ray Crystallography, Computational Modeling (DFT calculations), Isothermal Titration Calorimetry (ITC) |

Development of Targeted Molecular Probes based on Coordination Chemistry

The field of molecular sensing and imaging relies heavily on ligands that can selectively bind to metal ions and produce a detectable signal. The structure of this compound incorporates a classic bidentate ethylenediamine chelating unit and a pyridyl nitrogen atom, which together can coordinate to a variety of transition metal ions. nih.govmdpi.com Ligands based on ethylenediamine and pyridine scaffolds, such as N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), are well-known as powerful metal chelators. researchgate.netavantorsciences.com

This inherent coordinating ability suggests that this compound and its derivatives could be developed into targeted molecular probes. The coordination of a metal ion to the ligand can significantly perturb its electronic structure, leading to changes in its photophysical properties, such as fluorescence or absorbance. This phenomenon is the basis for chemosensors.

Future research in this area would involve:

Synthesis of Metal Complexes: Investigating the reactions of this compound with various metal salts (e.g., Zn(II), Cu(II), Fe(II), Ni(II)) to synthesize and characterize the resulting coordination complexes.

Spectroscopic Analysis: Studying the absorption and emission properties of the free ligand and its metal complexes. A selective change in the fluorescence signal (e.g., "turn-on" or "turn-off" response) upon binding to a specific metal ion would indicate its potential as a fluorescent sensor.

Modulation by the Nitro Group: The electron-withdrawing nitro group can influence the ligand field strength and the energy of the molecular orbitals, thereby tuning the spectroscopic and redox properties of the metal complexes. This provides a handle for optimizing the sensitivity and selectivity of the molecular probe.

Table 3: Potential Applications in Coordination Chemistry-Based Probes

| Target Analyte | Probe Design Principle | Signal Transduction | Potential Application |

| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation by ethylenediamine and pyridine moieties | Fluorescence quenching or enhancement (PET or CHEF mechanisms) | Environmental monitoring, Biological imaging of metal ion fluxes |

| Anions (e.g., F⁻, CN⁻) | Metal complex acts as a receptor for the anion | Displacement of the metal or interaction with the coordinated metal center, leading to a colorimetric/fluorometric change | Detection of toxic anions |

| Redox-active species | Metal complex with a redox-active center (e.g., Fe²⁺/Fe³⁺) | Change in oxidation state of the metal upon interaction with analyte | Sensing of reactive oxygen species (ROS) in biological systems |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Nitro-2-pyridyl)ethylenediamine, and how can purity be validated?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, nitro-pyridyl derivatives can be prepared via nitration of precursor pyridyl compounds under controlled acidic conditions, followed by coupling with ethylenediamine. Purity validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry). For nitro-containing compounds, elemental analysis (C, H, N) is critical to confirm stoichiometry. Reaction intermediates should be monitored using TLC or NMR spectroscopy to ensure stepwise completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹ and amine N-H stretches at ~3300 cm⁻¹).

- NMR : ¹H and ¹³C NMR can resolve the pyridyl and ethylenediamine moieties. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns.

- X-ray Crystallography : Resolve molecular geometry and confirm nitro-group orientation. Challenges include obtaining high-quality crystals due to hygroscopicity; slow vapor diffusion with ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what factors dictate its ligand behavior?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the pyridyl nitrogen and ethylenediamine amine groups. Factors influencing coordination:

- pH : Protonation of amines at low pH reduces ligand availability.

- Steric Effects : The nitro group’s position (3-nitro vs. 4-nitro) alters steric hindrance, affecting metal-ligand bond angles.

- Metal Oxidation State : Pd(II) and Cu(II) form stable octahedral complexes, while Fe(III) may induce redox reactions with the nitro group. Spectroscopic titration (UV-Vis) and cyclic voltammetry can monitor coordination dynamics .

Q. What are the key challenges in using this compound in spectrophotometric assays, and how can interference be minimized?

- Methodological Answer : In Griess-like assays (e.g., nitrite detection), competing reactions with primary amines or sulfonamides can generate false positives. Mitigation strategies:

- Buffer Optimization : Use phosphate buffer (pH 1.5–2.5) to suppress side reactions.

- Selective Reduction : Employ enzymatic (e.g., nitrate reductase) instead of chemical reduction to avoid over-reduction to ammonia.

- Calibration Curves : Include blanks with EDTA to chelate metal ions that catalyze unwanted diazotization .

Q. How can researchers reconcile discrepancies in reported reaction yields for nitro-pyridyl ethylenediamine derivatives?

- Methodological Answer : Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nitro-group stability but may slow amine coupling.

- Temperature Control : Exothermic nitration requires precise cooling (-5°C to 0°C) to avoid byproducts.

- Purification Methods : Column chromatography vs. recrystallization impacts yield. A comparative study using Design of Experiments (DoE) can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.